molecular formula C25H22N4O4 B10994057 N-[2-(1H-imidazol-1-yl)ethyl]-2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide

N-[2-(1H-imidazol-1-yl)ethyl]-2-({(2Z)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide

Cat. No.: B10994057
M. Wt: 442.5 g/mol
InChI Key: LPMCSQHFAGGKGR-FMCGGJTJSA-N
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Description

N-[2-(1H-IMIDAZOL-1-YL)ETHYL]-2-{[2-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-1-BENZOFURAN-6(3H)-YL]OXY}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, an indole moiety, and a benzofuran unit, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-IMIDAZOL-1-YL)ETHYL]-2-{[2-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-1-BENZOFURAN-6(3H)-YL]OXY}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the imidazole, indole, and benzofuran derivatives. These components are then linked through a series of condensation and cyclization reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-IMIDAZOL-1-YL)ETHYL]-2-{[2-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-1-BENZOFURAN-6(3H)-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(1H-IMIDAZOL-1-YL)ETHYL]-2-{[2-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-1-BENZOFURAN-6(3H)-YL]OXY}ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-IMIDAZOL-1-YL)ETHYL]-2-{[2-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-1-BENZOFURAN-6(3H)-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-IMIDAZOL-1-YL)ETHYL]-2-{[2-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-1-BENZOFURAN-6(3H)-YL]OXY}ACETAMIDE stands out due to its unique combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

N-(2-imidazol-1-ylethyl)-2-[[(2Z)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide

InChI

InChI=1S/C25H22N4O4/c1-28-14-17(19-4-2-3-5-21(19)28)12-23-25(31)20-7-6-18(13-22(20)33-23)32-15-24(30)27-9-11-29-10-8-26-16-29/h2-8,10,12-14,16H,9,11,15H2,1H3,(H,27,30)/b23-12-

InChI Key

LPMCSQHFAGGKGR-FMCGGJTJSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)NCCN5C=CN=C5

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)NCCN5C=CN=C5

Origin of Product

United States

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